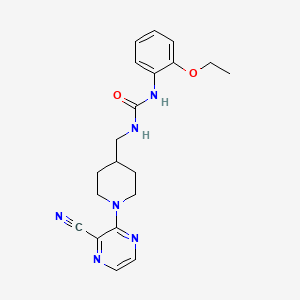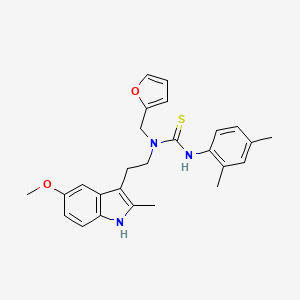
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development. In
Mechanism of Action
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole works by binding to the GABA receptor and activating it. This results in an increase in the activity of the GABA receptor, which leads to an increase in the inhibitory effects of GABA. This, in turn, leads to a decrease in neuronal activity, which can have a calming effect on the brain. In cancer cells, this compound has been shown to inhibit the activity of an enzyme called dihydroorotate dehydrogenase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific research application. In neuroscience, this compound has been shown to have anxiolytic and sedative effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound in different research applications.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in rats. Therefore, caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One area of interest is the potential use of this compound in the treatment of anxiety disorders. Another area of interest is the development of this compound analogs that have improved potency and selectivity for the GABA receptor. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound in different research applications.
Synthesis Methods
The synthesis of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves a series of chemical reactions. The starting material is 3,3,3-trifluoropropyl bromide, which is reacted with potassium tert-butoxide to form 3,3,3-trifluoropropyl alcohol. The alcohol is then reacted with propargyl bromide to form propargyl alcohol, which is then reacted with sodium hydride and methyl iodide to form propargyl methyl ether. Finally, propargyl methyl ether is reacted with 3,5-dimethylpyrazole to form this compound.
Scientific Research Applications
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in various areas of scientific research. One of the most promising areas is neuroscience, where this compound has been shown to be a potent and selective agonist of the gamma-aminobutyric acid (GABA) receptor. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. This compound has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-7-16-8-9-3-5-14-15(9)6-4-10(11,12)13/h3,5H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFRWODMFQLJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)

![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)


![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)
![2-[(2S)-Piperazin-2-YL]acetonitrile hcl](/img/structure/B2970043.png)

![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)